2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a tetradecyloxy group attached to the phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:
Preparation of 4-(Tetradecyloxy)benzaldehyde: This can be achieved by reacting tetradecanol with 4-hydroxybenzaldehyde in the presence of an acid catalyst.
Formation of 2-(4-(Tetradecyloxy)phenyl)pyrimidine: The aldehyde intermediate is then subjected to a condensation reaction with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for binding studies.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, coatings, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Decyloxy)phenyl)pyrimidine-5-carboxylic acid
- 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid
- 2-(4-(Hexadecyloxy)phenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the tetradecyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This can influence its biological activity and make it distinct from other similar compounds with shorter or longer alkoxy chains.
Biological Activity
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS Number | 142057-92-9 |
Molecular Formula | C20H29N2O3 |
Molecular Weight | 345.46 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to modulate the activity of various enzymes involved in inflammatory pathways.
- Receptor Binding : The compound may bind to specific receptors that mediate cellular responses to inflammation and pain.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound. These findings suggest potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study involving various bacterial strains, it showed effective inhibition of growth against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be promising compared to standard antibiotics.
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on Anti-inflammatory Effects
- Objective : To assess the anti-inflammatory effects in a mouse model.
- Results : Mice treated with the compound showed a significant decrease in paw edema compared to control groups, indicating strong anti-inflammatory properties.
-
Antimicrobial Efficacy Assessment
- Objective : Evaluate the antimicrobial activity against clinical isolates.
- Results : The compound exhibited MIC values ranging from 10 to 50 µg/mL against various strains, suggesting its potential as an alternative antimicrobial agent.
-
Cancer Cell Line Studies
- Objective : Investigate the effects on apoptosis in cancer cells.
- Results : Flow cytometry analyses revealed increased apoptosis rates in treated MCF-7 cells compared to untreated controls, with a notable increase in caspase-3 activity.
Properties
CAS No. |
142057-92-9 |
---|---|
Molecular Formula |
C25H36N2O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-(4-tetradecoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C25H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-30-23-16-14-21(15-17-23)24-26-19-22(20-27-24)25(28)29/h14-17,19-20H,2-13,18H2,1H3,(H,28,29) |
InChI Key |
UYMCJNNYMKMGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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